Cas no 856767-51-6 (3-amino-N-cyclopropyl-2-hydroxyheptanamide)

3-Amino-N-cyclopropyl-2-hydroxyheptanamide is a chiral hydroxyamide derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a cyclopropylamide group and a hydroxyl substituent adjacent to an amino functionality, making it a versatile intermediate for stereoselective reactions. The compound’s rigid cyclopropyl ring enhances stability, while the hydroxy and amino groups offer reactive sites for further derivatization. Its well-defined stereochemistry is advantageous for producing enantiomerically pure compounds, particularly in the development of bioactive molecules. The balanced hydrophilicity and lipophilicity of this compound also contribute to its utility in drug discovery, where it may serve as a scaffold for optimizing pharmacokinetic properties.
3-amino-N-cyclopropyl-2-hydroxyheptanamide structure
856767-51-6 structure
Product name:3-amino-N-cyclopropyl-2-hydroxyheptanamide
CAS No:856767-51-6
MF:C10H20N2O2
MW:200.278002738953
CID:6158910
PubChem ID:57558918

3-amino-N-cyclopropyl-2-hydroxyheptanamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-N-cyclopropyl-2-hydroxyheptanamide
    • EN300-192534
    • SCHEMBL3411145
    • 856767-51-6
    • DTXSID001268398
    • Heptanamide, 3-amino-N-cyclopropyl-2-hydroxy-
    • Inchi: 1S/C10H20N2O2/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7/h7-9,13H,2-6,11H2,1H3,(H,12,14)
    • InChI Key: UEWOYZVFQJKJOL-UHFFFAOYSA-N
    • SMILES: OC(C(NC1CC1)=O)C(CCCC)N

Computed Properties

  • Exact Mass: 200.152477885g/mol
  • Monoisotopic Mass: 200.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.4Ų

3-amino-N-cyclopropyl-2-hydroxyheptanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-192534-0.5g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
0.5g
$946.0 2023-09-17
Enamine
EN300-192534-10g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
10g
$4236.0 2023-09-17
Enamine
EN300-192534-0.05g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
0.05g
$827.0 2023-09-17
Enamine
EN300-192534-0.1g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
0.1g
$867.0 2023-09-17
Enamine
EN300-192534-2.5g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
2.5g
$1931.0 2023-09-17
Enamine
EN300-192534-1.0g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
1g
$0.0 2023-06-07
Enamine
EN300-192534-0.25g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
0.25g
$906.0 2023-09-17
Enamine
EN300-192534-1g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
1g
$986.0 2023-09-17
Enamine
EN300-192534-5g
3-amino-N-cyclopropyl-2-hydroxyheptanamide
856767-51-6
5g
$2858.0 2023-09-17

Additional information on 3-amino-N-cyclopropyl-2-hydroxyheptanamide

Comprehensive Guide to 3-amino-N-cyclopropyl-2-hydroxyheptanamide (CAS No. 856767-51-6): Properties, Applications, and Market Insights

3-amino-N-cyclopropyl-2-hydroxyheptanamide (CAS No. 856767-51-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, characterized by its unique cyclopropyl and hydroxyheptanamide functional groups, serves as a key intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for "3-amino-N-cyclopropyl-2-hydroxyheptanamide uses" or "CAS 856767-51-6 suppliers," highlighting its growing relevance in drug discovery and development.

The chemical structure of 3-amino-N-cyclopropyl-2-hydroxyheptanamide features an amino group at the third carbon, a hydroxyl group at the second carbon, and a cyclopropyl ring attached to the nitrogen. This configuration contributes to its versatility in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Recent studies have explored its potential in targeting metabolic pathways, aligning with the rising interest in "small molecule therapeutics" and "precision medicine."

One of the most notable applications of 3-amino-N-cyclopropyl-2-hydroxyheptanamide is its role as a building block for peptidomimetics—a class of compounds that mimic peptides but offer enhanced stability and bioavailability. This aligns with the trending search term "peptidomimetics in drug design," reflecting the demand for innovative therapeutic agents. Additionally, its hydroxyheptanamide moiety is being investigated for anti-inflammatory and antimicrobial properties, addressing the global need for novel antibiotics and anti-inflammatory drugs.

From a market perspective, the demand for 3-amino-N-cyclopropyl-2-hydroxyheptanamide is driven by its utility in high-value pharmaceutical intermediates. Suppliers and manufacturers often highlight its purity (>98%) and compliance with Good Manufacturing Practices (GMP), catering to industries prioritizing "GMP-certified chemicals." The compound’s stability under controlled conditions makes it suitable for scalable synthesis, a critical factor for companies searching for "bulk pharmaceutical intermediates."

In the context of sustainability, researchers are exploring greener synthesis routes for 3-amino-N-cyclopropyl-2-hydroxyheptanamide, such as biocatalysis and solvent-free reactions. This resonates with the increasing focus on "green chemistry in pharmaceuticals" and "sustainable drug synthesis." Such advancements not only reduce environmental impact but also align with regulatory guidelines, making the compound a candidate for eco-friendly production processes.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing 3-amino-N-cyclopropyl-2-hydroxyheptanamide, ensuring its quality for research and industrial use. Laboratories frequently inquire about "analytical methods for CAS 856767-51-6," underscoring the need for reliable quantification and impurity profiling. These methods are crucial for meeting the stringent requirements of pharmaceutical applications.

Looking ahead, the potential of 3-amino-N-cyclopropyl-2-hydroxyheptanamide extends to personalized medicine and targeted therapies. Its modular structure allows for derivatization, enabling the development of customized drug candidates. This aligns with the booming interest in "structure-activity relationship (SAR) studies" and "next-generation therapeutics." As research progresses, this compound is poised to play a pivotal role in addressing unmet medical needs.

In summary, 3-amino-N-cyclopropyl-2-hydroxyheptanamide (CAS No. 856767-51-6) is a multifaceted compound with broad applications in pharmaceuticals and biochemistry. Its unique properties, coupled with evolving synthesis and analytical methods, position it as a valuable asset in modern drug discovery. Whether you’re searching for "3-amino-N-cyclopropyl-2-hydroxyheptanamide suppliers" or exploring its "mechanism of action," this compound offers exciting opportunities for innovation and growth in the life sciences sector.

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